2-Formylphenyl 3,4,5-trimethoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.3g/mol |
IUPAC Name |
(2-formylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-7-5-4-6-11(13)10-18/h4-10H,1-3H3 |
InChI Key |
GJEBKHCDXLYAFM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Formylphenyl 3,4,5 Trimethoxybenzoate
Retrosynthetic Analysis of 2-Formylphenyl 3,4,5-trimethoxybenzoate (B1228286)
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This process is guided by known and reliable chemical reactions performed in reverse.
The most logical retrosynthetic disconnection for 2-Formylphenyl 3,4,5-trimethoxybenzoate is at the ester linkage (a C-O bond). This is a common and reliable disconnection strategy as ester formation is a well-established and high-yielding reaction. This disconnection breaks the molecule into two primary synthons: a phenolic component and a benzoyl component.
The disconnection of the ester bond leads to the identification of the synthetic equivalents for the corresponding synthons. The phenolic portion is 2-formylphenol (also known as salicylaldehyde), and the acyl portion is a derivative of 3,4,5-trimethoxybenzoic acid. For a practical synthesis, the carboxylic acid is often activated as a more reactive species, such as an acyl chloride (3,4,5-trimethoxybenzoyl chloride), to facilitate the esterification reaction with the less nucleophilic phenolic hydroxyl group.
Synthesis of the 3,4,5-Trimethoxybenzoate Moiety
The 3,4,5-trimethoxybenzoate moiety is a key component in the synthesis of the target molecule. Its preparation typically starts from readily available natural products, such as gallic acid.
Gallic acid (3,4,5-trihydroxybenzoic acid) is an ideal and cost-effective starting material for the synthesis of 3,4,5-trimethoxybenzoic acid. The core of this transformation lies in the methylation of the three phenolic hydroxyl groups.
The conversion of the hydroxyl groups of gallic acid to methoxy (B1213986) groups is a crucial step. A common and effective method involves the use of a methylating agent in the presence of a base. Dimethyl sulfate is a frequently used methylating agent for this purpose. The reaction is typically carried out in an aqueous solution of a strong base, such as sodium hydroxide (B78521). The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions, which then react with dimethyl sulfate to form the methyl ethers.
Another approach involves the use of methyl chloride gas in a suitable solvent like N,N-dimethylformamide (DMF) with an inorganic base such as potassium carbonate or sodium carbonate. This method can also efficiently yield the desired trimethoxy derivative.
| Methylating Agent | Base | Solvent | Typical Conditions |
| Dimethyl sulfate | Sodium hydroxide | Water | Stirring at controlled temperature (e.g., below 30-35°C), followed by reflux. |
| Methyl chloride | Potassium carbonate | DMF | Cooling to below 10°C, followed by heating to 55-60°C for several hours. |
With 2-formylphenol and 3,4,5-trimethoxybenzoic acid as the precursors, the final step is the formation of the ester linkage. Due to the reduced nucleophilicity of the phenolic hydroxyl group in 2-formylphenol, direct esterification with the carboxylic acid (Fischer esterification) is generally inefficient. Therefore, activation of the carboxylic acid is necessary.
A standard and highly effective method is the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acyl chloride, 3,4,5-trimethoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with 2-formylphenol. This reaction, a type of Schotten-Baumann reaction, is often carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, to neutralize the hydrogen chloride byproduct and to deprotonate the phenol (B47542), thereby increasing its nucleophilicity.
An alternative method for esterification is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method allows for the direct coupling of the carboxylic acid and the phenol under milder conditions.
| Esterification Method | Reagents | Typical Conditions |
| Acyl Chloride Method | 3,4,5-trimethoxybenzoyl chloride, 2-formylphenol, pyridine or NaOH | Room temperature or gentle heating. |
| DCC Coupling | 3,4,5-trimethoxybenzoic acid, 2-formylphenol, DCC, DMAP | Anhydrous organic solvent (e.g., dichloromethane) at room temperature. |
Synthesis of the 2-Formylphenyl Moiety
The 2-formylphenyl group, specifically derived from 2-hydroxybenzaldehyde (salicylaldehyde), is a crucial precursor for the target molecule. Its synthesis can be achieved through various methods that introduce a formyl group ortho to a hydroxyl group on a benzene (B151609) ring.
Ortho-formylation Reactions of Phenolic Precursors
Direct formylation of phenols is a primary strategy to obtain the 2-formylphenyl moiety. Several named reactions are effective for this transformation, with a focus on achieving high regioselectivity for the ortho position.
One of the most effective methods for selective ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride (MgCl₂) and a base such as triethylamine (Et₃N). This method is known for its high yields and exclusive ortho-formylation, avoiding the formation of the para-isomer. The reaction is typically carried out in a suitable solvent like acetonitrile or tetrahydrofuran (THF) under reflux conditions. The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through chelation.
The general procedure involves heating a mixture of the phenol, anhydrous magnesium dichloride, paraformaldehyde, and triethylamine in a dry solvent. Reaction times typically range from 2 to 4 hours. Electron-donating groups on the phenol generally enhance the reaction rate, while electron-withdrawing groups can slow it down, sometimes requiring longer reaction times.
Table 1: Examples of Ortho-Formylation of Phenols with Paraformaldehyde/MgCl₂/Et₃N This table is interactive. You can sort and filter the data.
| Phenolic Precursor | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Phenol | Acetonitrile | 2 | 74 |
| 2-Methylphenol | Acetonitrile | 2 | 85 |
| 4-Chlorophenol | Acetonitrile | 4 | 82 |
| 4-Methoxyphenol | Acetonitrile | 2 | 91 |
| 2-Naphthol | Acetonitrile | 3 | 78 |
Other classical ortho-formylation methods include the Reimer-Tiemann, Duff, and Gattermann reactions, although they may suffer from lower yields or the formation of isomeric byproducts.
Formyl Group Introduction via Directed Ortho-Metalation or Related Approaches
Directed ortho-metalation (DoM) offers a powerful and regioselective alternative for the synthesis of ortho-substituted phenols. This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an appropriate electrophile to introduce the formyl group.
For the synthesis of a 2-formylphenyl precursor, a suitable DMG would be a protected hydroxyl group, such as a methoxymethyl (MOM) ether or a carbamate. The DMG directs the lithiation to the ortho position. Subsequent quenching of the lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group. The final step involves the deprotection of the hydroxyl group to yield the desired 2-hydroxybenzaldehyde derivative.
The general sequence is as follows:
Protection of the phenolic hydroxyl group with a suitable DMG.
Reaction with a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C).
Quenching of the resulting ortho-lithiated species with a formylating agent like DMF.
Hydrolysis of the intermediate and deprotection of the hydroxyl group.
Preparation of Ortho-Substituted Phenyl Synthons
In this context, the primary ortho-substituted phenyl synthon of interest is 2-hydroxybenzaldehyde, also known as salicylaldehyde (B1680747). The methods described in sections 2.3.1 and 2.3.2 are the most direct and common routes for its preparation. Once synthesized, salicylaldehyde serves as the key building block for the subsequent esterification step.
Coupling Reactions for Constructing the Ester Linkage
The formation of the ester bond between the 2-formylphenyl moiety (salicylaldehyde) and the 3,4,5-trimethoxybenzoyl moiety is the final key step in the synthesis of the target compound. This can be achieved through several esterification protocols. The 3,4,5-trimethoxybenzoyl component is typically used in the form of 3,4,5-trimethoxybenzoic acid or its more reactive derivative, 3,4,5-trimethoxybenzoyl chloride.
Direct Esterification with Activating Agents
When starting from 3,4,5-trimethoxybenzoic acid and salicylaldehyde, a direct esterification requires the use of a coupling agent to activate the carboxylic acid. The Steglich esterification is a widely used method that employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.gov This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. nih.gov
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of salicylaldehyde, facilitated by DMAP, to form the desired ester. A urea byproduct is formed, which in the case of DCC is dicyclohexylurea and can be removed by filtration.
Another effective method is the Yamaguchi esterification, which is particularly useful for the formation of sterically hindered esters. organic-chemistry.org This two-step, one-pot procedure involves the initial formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base. organic-chemistry.org Subsequently, the alcohol (salicylaldehyde) and a stoichiometric amount of DMAP are added to effect the esterification. organic-chemistry.org
Table 2: Common Activating Agents for Direct Esterification This table is interactive. You can sort and filter the data.
| Activating System | Typical Reagents | Key Features |
|---|---|---|
| Steglich Esterification | DCC or EDC, DMAP | Mild conditions, good yields. nih.gov |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Effective for sterically hindered substrates. organic-chemistry.org |
| HOBt/Carbodiimide | HOBt, EDC | Reduces side reactions and racemization. |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Forms a highly reactive acid chloride intermediate. |
Alternatively, 3,4,5-trimethoxybenzoic acid can be converted to the more reactive 3,4,5-trimethoxybenzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com The resulting acid chloride can then be reacted directly with salicylaldehyde, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the target ester. This is a very common and generally high-yielding method for ester synthesis. libretexts.org A rapid benzoylation of alcohols using benzoyl chloride and TMEDA at low temperatures has also been reported, offering a mild and highly selective approach. organic-chemistry.org
Transesterification Processes
Transesterification is another potential route, although generally less common for the synthesis of specific aryl esters of this type unless one of the starting materials is readily available as an ester. In a hypothetical scenario, a simple alkyl ester of 3,4,5-trimethoxybenzoic acid (e.g., the methyl or ethyl ester) could be reacted with salicylaldehyde in the presence of a suitable catalyst.
This process can be catalyzed by either acids or bases. Acid-catalyzed transesterification, often using a strong acid like sulfuric acid or p-toluenesulfonic acid, involves protonation of the carbonyl group of the starting ester, making it more electrophilic for attack by the hydroxyl group of salicylaldehyde. The reaction is typically driven to completion by removing the alcohol byproduct (e.g., methanol or ethanol) by distillation.
Base-catalyzed transesterification involves a nucleophilic alkoxide, which would be the phenoxide of salicylaldehyde in this case. The reaction proceeds via a nucleophilic acyl substitution mechanism.
While feasible, direct esterification methods are generally more efficient and controllable for the specific synthesis of this compound from readily available precursors.
Advanced Esterification Protocols (e.g., Steglich Esterification, Mitsunobu Reaction)
Direct esterification of 2-formylphenol (salicylaldehyde) with 3,4,5-trimethoxybenzoic acid under standard Fischer esterification conditions (acid catalysis) is often challenging due to the sensitive nature of the formyl group, which can undergo side reactions. Advanced methods that operate under milder, neutral conditions are therefore preferred.
Steglich Esterification
The Steglich esterification is a highly effective method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. wikipedia.orgorganic-chemistry.orgnih.gov The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol. organic-chemistry.orgresearchgate.net
The key intermediate is a reactive O-acylisourea formed from the carboxylic acid and DCC. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by the hydroxyl group of 2-formylphenol to yield the desired ester, this compound. The byproduct of this reaction is a urea derivative (e.g., dicyclohexylurea, DCU), which is insoluble in most common organic solvents and can be easily removed by filtration. wikipedia.org The mild, room-temperature conditions of the Steglich esterification are advantageous for preventing degradation of the aldehyde functionality. wikipedia.org
Table 1: Representative Conditions for Steglich Esterification
| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Temperature | Outcome |
| 2-Formylphenol | 3,4,5-Trimethoxybenzoic acid | DCC | DMAP (catalytic) | Dichloromethane (DCM) or THF | Room Temp | Formation of this compound and DCU precipitate. |
This table is based on the general principles of the Steglich esterification and its application to similar substrates.
Mitsunobu Reaction
The Mitsunobu reaction provides another powerful method for synthesizing esters from primary and secondary alcohols under exceptionally mild and neutral conditions. organic-chemistry.orgnih.gov A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral 2-formylphenol. organic-chemistry.org The reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
In the synthesis of this compound, triphenylphosphine and DEAD combine to form a phosphonium intermediate. This intermediate then activates the hydroxyl group of 2-formylphenol, converting it into a good leaving group. organic-chemistry.org The carboxylate anion of 3,4,5-trimethoxybenzoic acid then acts as the nucleophile, displacing the activated hydroxyl group to form the final ester product. organic-chemistry.orgbeilstein-journals.org The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which typically require chromatographic purification for removal. organic-chemistry.org
Table 2: Reagents and Byproducts in the Mitsunobu Reaction
| Reagents | Role | Byproducts |
| 2-Formylphenol | Alcohol Substrate | - |
| 3,4,5-Trimethoxybenzoic acid | Nucleophile (Pronucleophile) | - |
| Triphenylphosphine (PPh₃) | Activating Agent (Reductant) | Triphenylphosphine oxide (TPPO) |
| Diethyl azodicarboxylate (DEAD) | Activating Agent (Oxidant) | Diethyl hydrazinodicarboxylate |
This table outlines the general components and outcomes of a Mitsunobu reaction for this specific synthesis.
Functional Group Interconversions and Protecting Group Strategies
The presence of multiple reactive sites in this compound—namely the formyl group, the ester linkage, and the two aromatic rings—necessitates careful planning for any subsequent chemical transformations.
The aldehyde functionality is susceptible to both oxidation and reduction. Performing these transformations selectively without affecting the ester group is a common synthetic challenge.
Selective Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the ester. This chemoselectivity can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose as it is generally not reactive enough to reduce esters but will readily reduce aldehydes and ketones. researchgate.netlibretexts.org The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at cool temperatures. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester, leading to 2-(hydroxymethyl)phenol and (3,4,5-trimethoxyphenyl)methanol. wikipedia.orgharvard.edu
Selective Oxidation: The formyl group can be oxidized to a carboxylic acid group. However, many strong oxidizing agents (e.g., potassium permanganate (B83412), chromic acid) can cleave the ester bond or react with the electron-rich aromatic rings. Milder, more selective methods are required. One common approach is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate and in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is highly effective for converting aldehydes to carboxylic acids without disturbing other sensitive functional groups. Oxidative esterification, where an aldehyde is directly converted to an ester, is another possibility using reagents like N-heterocyclic carbenes with an oxidant. organic-chemistry.org
Modifying the aromatic rings of this compound via electrophilic aromatic substitution requires considering the directing effects of the existing substituents.
On the 3,4,5-Trimethoxybenzoate Ring: This ring is highly activated by the three methoxy groups, which are strongly ortho-, para-directing. Electrophilic substitution would be facile and would likely occur at the positions ortho to the ester group (positions 2 and 6), which are also para to one methoxy group and ortho to another.
Protecting Group Strategies
To perform reactions elsewhere on the molecule without interference from the reactive aldehyde, the formyl group can be temporarily masked using a protecting group. fiveable.meorganic-chemistry.org A common and effective strategy is the formation of an acetal. wikipedia.org Reacting this compound with a diol, such as ethylene glycol, under acidic catalysis will convert the formyl group into a 1,3-dioxolane ring. This acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments (e.g., with organometallics or hydrides). wikipedia.orgfiveable.me
The protection step must be performed after the esterification to avoid protecting the starting salicylaldehyde, which might interfere with the esterification itself. Once the desired transformations on the protected molecule are complete, the formyl group can be regenerated by simple acid-catalyzed hydrolysis. wikipedia.org This protection-deprotection sequence allows for a much broader scope of chemical modifications to be performed on the molecule. wiley.com
Advanced Spectroscopic and Structural Elucidation of 2 Formylphenyl 3,4,5 Trimethoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 2-Formylphenyl 3,4,5-trimethoxybenzoate (B1228286) were found.
Detailed experimental data including chemical shifts (δ), coupling constants (J), and integration values for the aromatic and aldehydic protons of the 2-formylphenyl group and the aromatic and methoxy (B1213986) protons of the 3,4,5-trimethoxybenzoate group are not available.
A complete list of experimentally determined ¹³C NMR chemical shifts for all carbon atoms in the 2-Formylphenyl 3,4,5-trimethoxybenzoate molecule is not available.
No data from 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY, which would confirm the connectivity of protons and carbons and provide insights into the spatial arrangement of the molecule, could be located.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
While the elemental composition can be calculated theoretically, no experimental HRMS data providing the accurate mass measurement and characteristic fragmentation pattern of this compound were found.
Chemical Reactivity and Transformation Pathways of 2 Formylphenyl 3,4,5 Trimethoxybenzoate
Reactions at the Formyl Group
The formyl group (–CHO) is a versatile functional group that readily undergoes a variety of chemical transformations. These reactions are central to the synthetic utility of aldehydes, allowing for the construction of more complex molecular architectures. The reactivity of the formyl group in 2-Formylphenyl 3,4,5-trimethoxybenzoate (B1228286) is influenced by the electronic effects of the substituted phenyl ring.
Nucleophilic Additions (e.g., Grignard, Wittig, Aldol (B89426) Reactions)
Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles.
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the formyl group would result in the formation of a secondary alcohol. The specific alcohol formed would depend on the R-group of the Grignard reagent used.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. Reaction of 2-Formylphenyl 3,4,5-trimethoxybenzoate with a phosphorus ylide (Wittig reagent) would lead to the formation of a vinyl derivative. The stereochemical outcome of the reaction (E or Z-alkene) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically yield the Z-alkene. The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine (B44618) oxide.
Aldol Reaction: In the presence of a suitable base or acid catalyst, this compound could potentially react with an enolizable ketone or another aldehyde in an aldol addition or condensation reaction. This would result in the formation of a β-hydroxy aldehyde (aldol adduct) or an α,β-unsaturated aldehyde (aldol condensation product). The Claisen-Schmidt condensation, a type of crossed aldol condensation, specifically involves the reaction of an aromatic aldehyde with a ketone.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The resulting product would be 2-(3,4,5-trimethoxybenzoyloxy)benzoic acid.
Reduction Reactions to Hydroxymethyl and Methyl Derivatives
The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.
Reduction to Hydroxymethyl Group: Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. Treatment of this compound with sodium borohydride would yield 2-(hydroxymethyl)phenyl 3,4,5-trimethoxybenzoate. Lithium aluminum hydride (LiAlH4) can also be used for this transformation, although it is a much stronger reducing agent and would also reduce the ester group.
Reduction to Methyl Group: The complete reduction of the formyl group to a methyl group can be accomplished through methods such as the Wolff-Kishner or Clemmensen reduction.
Condensation Reactions with Nitrogen-Containing Nucleophiles
The formyl group readily condenses with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction is typically catalyzed by a trace amount of acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. The resulting imine can be further reduced to a secondary amine.
Reactions Involving the Ester Linkage
The ester functional group in this compound is also susceptible to chemical transformation, most notably through hydrolysis.
Hydrolysis (Acidic and Basic)
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (salicylaldehyde) and the carboxylic acid (3,4,5-trimethoxybenzoic acid). The reaction is reversible.
Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This irreversible reaction produces a carboxylate salt (sodium 3,4,5-trimethoxybenzoate) and an alcohol (salicylaldehyde).
Transesterification with Alcohols or Phenols
The ester functional group in this compound is susceptible to nucleophilic acyl substitution, allowing for transesterification reactions with various alcohols or phenols. In this process, the ester is transformed into a new ester and an alcohol. The reaction mechanism involves the nucleophilic attack of an alcohol or phenol (B47542) on the carbonyl carbon of the ester. libretexts.org This addition forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the 2-formylphenoxide as the leaving group, which is then protonated to yield 2-hydroxybenzaldehyde (salicylaldehyde).
This equilibrium can be driven toward the products by using an excess of the reactant alcohol (R-OH) or by removing one of the products from the reaction mixture. The reaction is typically catalyzed by either an acid or a base.
Table 1: Examples of Transesterification Reactions
| Nucleophile (R-OH) | Product Ester | Byproduct |
|---|---|---|
| Methanol (CH₃OH) | Methyl 3,4,5-trimethoxybenzoate | 2-Hydroxybenzaldehyde |
| Ethanol (C₂H₅OH) | Ethyl 3,4,5-trimethoxybenzoate | 2-Hydroxybenzaldehyde |
Aminolysis and Other Nucleophilic Acyl Substitutions
Similar to transesterification, the ester linkage can undergo aminolysis when treated with ammonia (B1221849) or primary or secondary amines. This nucleophilic acyl substitution reaction results in the formation of a 3,4,5-trimethoxybenzamide (B1204051) and 2-hydroxybenzaldehyde. The reaction proceeds through the same addition-elimination mechanism, where the amine acts as the nucleophile. youtube.com
The general reaction is: this compound + RNH₂ → N-R-3,4,5-trimethoxybenzamide + 2-hydroxybenzaldehyde
The reactivity of the amine and the reaction conditions can influence the rate and yield of the aminolysis. Even weak nucleophiles like phenols have been shown to participate in such substitution reactions under appropriate conditions. scispace.com
Other strong nucleophiles can also cleave the ester bond. For instance, hydrolysis with water (typically under acidic or basic catalysis) would yield 3,4,5-trimethoxybenzoic acid and 2-hydroxybenzaldehyde.
Table 2: Examples of Aminolysis and Related Reactions
| Nucleophile | Product | Byproduct |
|---|---|---|
| Ammonia (NH₃) | 3,4,5-Trimethoxybenzamide | 2-Hydroxybenzaldehyde |
| Methylamine (CH₃NH₂) | N-Methyl-3,4,5-trimethoxybenzamide | 2-Hydroxybenzaldehyde |
| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-3,4,5-trimethoxybenzamide | 2-Hydroxybenzaldehyde |
Reactivity of the Trimethoxybenzene Moiety
The trimethoxybenzene portion of the molecule is an electron-rich aromatic ring, making it prone to electrophilic aromatic substitution. The reactivity of the alkoxy groups themselves is also a key feature.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (SEAr) reactions, the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. wikipedia.org The trimethoxybenzene ring in this compound has four substituents to consider: three methoxy (B1213986) (-OCH₃) groups and the ester linkage (-COOAr).
Methoxy Groups (-OCH₃): These are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are ortho- and para-directors.
Ester Group (-COOAr): This group is deactivating because the carbonyl group is electron-withdrawing, pulling electron density from the ring and making it less nucleophilic. It acts as a meta-director.
In the 3,4,5-trimethoxybenzoyl moiety, the three methoxy groups strongly activate the ring. The positions ortho to the methoxy groups are C2 and C6. These positions are highly favored for electrophilic attack due to the strong activating and directing effects of the three adjacent methoxy groups. The deactivating effect of the ester linkage is directed towards the C3 and C5 positions (which are already substituted), further enhancing the relative reactivity of the C2 and C6 positions. Therefore, electrophilic substitution on this ring is expected to occur almost exclusively at the C2 and C6 positions.
Table 3: Directing Effects on the Trimethoxybenzene Ring
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C2, C6 | Ortho to 3-OCH₃ and 5-OCH₃, Para to 4-OCH₃. Strongly activated. | High |
| C3, C5 | Substituted. Meta to ester group. | N/A |
Reactivity of Alkoxy Groups (e.g., Demethylation)
The methoxy groups, particularly the one at the C4 position (para to the carbonyl), can be cleaved under certain conditions, a reaction known as demethylation. This process typically requires strong acids or Lewis acids. Research has shown that regioselective demethylation of the p-methoxy group in 3,4,5-trimethoxybenzoic esters can be achieved using an excess of a Lewis acid like aluminum halide. google.com For instance, treatment with aluminum chloride (AlCl₃) can selectively cleave the methyl group at the 4-position to yield a 4-hydroxy-3,5-dimethoxybenzoyl derivative. google.com Other methods using reagents like ZrCl₄ have also been developed for the selective demethylation of ortho-trimethoxybenzene compounds, which could potentially be adapted. google.com
Reactivity of the Formylphenyl Moiety
The formylphenyl ring contains two competing substituents that influence its reactivity in electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Directing Effects
The two substituents on this ring are the formyl group (-CHO) and the ester oxygen (-O-CO-R). Their directing effects are in opposition.
Formyl Group (-CHO): The aldehyde group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance). It is a meta-director. libretexts.org
Ester Oxygen (-O-CO-R): The oxygen atom is attached directly to the ring, and its lone pairs can be donated through resonance. This makes it an activating group and an ortho-, para-director. libretexts.org
The formyl group is located at C1, and the ester oxygen is at C2 (relative to each other).
The formyl group directs incoming electrophiles to the C3 and C5 positions.
The ester oxygen directs incoming electrophiles to the C4 and C6 positions.
The activating, ortho-, para-directing effect of the oxygen atom is generally stronger than the deactivating, meta-directing effect of the formyl group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the oxygen atom, primarily the C4 and C6 positions. Steric hindrance from the adjacent ester group might slightly favor substitution at the C4 position over the C6 position.
Table 4: Directing Effects on the Formylphenyl Ring
| Position | Directing Influence from -CHO (C1) | Directing Influence from -OAr (C2) | Combined Effect | Predicted Reactivity |
|---|---|---|---|---|
| C3 | Meta (Deactivated) | Meta (Deactivated) | Strongly Deactivated | Low |
| C4 | Para (Deactivated) | Para (Activated) | Moderately Activated | High |
| C5 | Meta (Deactivated) | Meta (Deactivated) | Strongly Deactivated | Low |
Influence of the Formyl Group on Ring Reactivity
The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the formyl group (-CHO). The formyl group is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of the pi-electrons of the carbonyl group. This electron-withdrawing nature has a profound impact on the susceptibility of the phenyl ring to both electrophilic and nucleophilic aromatic substitution reactions.
In the context of electrophilic aromatic substitution , the formyl group deactivates the benzene ring, making it less reactive than benzene itself. msu.edu The electron-withdrawing nature of the formyl group reduces the electron density of the aromatic pi-system, rendering it less nucleophilic and therefore less susceptible to attack by electrophiles. Furthermore, the formyl group acts as a meta-director for incoming electrophiles. This directive effect can be explained by examining the resonance structures of the arenium ion intermediate formed during electrophilic attack. When the electrophile attacks at the ortho or para positions relative to the formyl group, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing formyl group, which is a highly destabilizing arrangement. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon adjacent to the formyl group, resulting in a more stable intermediate. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com
Conversely, the strong electron-withdrawing character of the formyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). By withdrawing electron density, the formyl group stabilizes the negatively charged Meisenheimer complex that is formed as an intermediate during the course of an SNAr reaction. youtube.com This stabilization lowers the activation energy for the reaction, thereby increasing the reaction rate. The formyl group exerts its strongest activating effect when it is positioned ortho or para to the leaving group. In the case of this compound, the ester group itself is not a typical leaving group for SNAr on the formyl-bearing ring. However, if a suitable leaving group (such as a halide) were present on the same ring, the formyl group at position 2 would strongly activate the ortho and para positions relative to itself for nucleophilic attack.
The following interactive data table summarizes the influence of the formyl group on the reactivity of the associated phenyl ring.
| Reaction Type | Effect of Formyl Group | Position of Substitution | Reactivity Compared to Benzene |
| Electrophilic Aromatic Substitution | Deactivating | meta | Less Reactive |
| Nucleophilic Aromatic Substitution | Activating | ortho, para to leaving group | More Reactive |
Derivatization Studies and Analogue Synthesis
The presence of the formyl and ester functional groups in this compound provides multiple avenues for derivatization and the synthesis of a diverse range of analogues. While specific derivatization studies on this exact molecule are not extensively reported, its reactivity can be inferred from studies on similar compounds, such as salicylaldehyde (B1680747) derivatives and other substituted phenyl benzoates. nih.govpsu.edu
The formyl group is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition reactions, condensation reactions, and oxidation/reduction reactions. For instance, the formyl group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄). Conversely, it can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.
Condensation reactions of the formyl group with various nucleophiles can lead to a wide array of derivatives. For example, reaction with primary amines can yield Schiff bases (imines), while reaction with hydroxylamine (B1172632) produces oximes. Wittig reactions with phosphorus ylides can be employed to convert the formyl group into a carbon-carbon double bond, allowing for the introduction of various substituents. Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or diethyl malonate, can also be utilized to form new carbon-carbon bonds. nih.gov
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-hydroxybenzaldehyde (salicylaldehyde) and 3,4,5-trimethoxybenzoic acid. rsc.org This hydrolysis can be a deliberate step to generate new derivatives or an important consideration in reaction design. Transesterification reactions, catalyzed by either acid or base, can be used to replace the 3,4,5-trimethoxyphenyl group with other alcohol moieties.
The synthesis of analogues of this compound can be achieved by modifying either the aldehyde-bearing phenol or the benzoic acid moiety prior to their coupling. For example, using substituted salicylaldehydes or substituted 3,4,5-trimethoxybenzoic acids in the esterification reaction would lead to a library of analogues with diverse substitution patterns.
The following interactive data table outlines potential derivatization pathways for this compound.
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |
| Formyl Group | Reduction | NaBH₄, LiAlH₄ | Hydroxymethyl Group |
| Formyl Group | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Formyl Group | Schiff Base Formation | R-NH₂ | Imine |
| Formyl Group | Wittig Reaction | Ph₃P=CHR | Alkene |
| Formyl Group | Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated System |
| Ester Linkage | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Phenol and Carboxylic Acid |
| Ester Linkage | Transesterification | R'-OH, acid or base catalyst | New Ester |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted Ring |
Computational and Theoretical Investigations of 2 Formylphenyl 3,4,5 Trimethoxybenzoate
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-Formylphenyl 3,4,5-trimethoxybenzoate (B1228286) would be investigated using quantum chemical calculations, most commonly through Density Functional Theory (DFT). Such an analysis would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests that the molecule is more reactive. mdpi.com For analogous aromatic ester compounds, these orbitals are typically delocalized across the phenyl rings. In 2-Formylphenyl 3,4,5-trimethoxybenzoate, it would be expected that the HOMO is located on the electron-rich trimethoxybenzoate moiety, while the LUMO is centered on the electron-withdrawing formylphenyl group.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Predicted Value/Description | Significance |
| HOMO Energy | Expected to be relatively high (less negative) due to the electron-donating trimethoxy groups. | Indicates the ability to donate electrons. |
| LUMO Energy | Expected to be relatively low due to the electron-withdrawing formyl and ester groups. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Predicted to be moderate, influencing its reactivity and electronic transitions. | A key factor in determining chemical reactivity and UV-Vis absorption. mdpi.com |
| Electron Density | Highest on the oxygen atoms of the methoxy (B1213986) and carbonyl groups. | Reveals sites susceptible to electrophilic attack. |
| Electrostatic Potential | Negative potential around the oxygen atoms; positive potential near the formyl proton and aromatic protons. | Maps regions of positive and negative charge, predicting sites for intermolecular interactions. |
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound—specifically the C-O-C ester linkage and the C-C bond connecting the formyl group to the phenyl ring—allows for multiple spatial arrangements or conformations. A conformational analysis would be performed to identify the most stable (lowest energy) conformers. This is typically achieved by systematically rotating these bonds and calculating the potential energy at each step.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Spectroscopy : Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These predictions are based on the calculated electron density around each nucleus. For this compound, distinct signals would be predicted for the protons and carbons of the two different aromatic rings, the methoxy groups, and the formyl group.
IR Spectroscopy : The vibrational frequencies in an infrared (IR) spectrum can be calculated to predict the positions of characteristic absorption bands. Key predicted vibrations for this molecule would include the C=O stretching of the ester and aldehyde groups (typically in the 1680-1750 cm⁻¹ range), C-O stretching of the ester and ether linkages, and C-H stretching of the aromatic and aldehyde groups. mdpi.com
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is the standard method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would likely predict absorptions in the UV region corresponding to π-π* transitions within the aromatic rings.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Signals/Bands |
| ¹H NMR | Signals for aromatic protons, a distinct singlet for the formyl proton (CHO), and singlets for the methoxy (OCH₃) protons. |
| ¹³C NMR | Signals for carbonyl carbons (ester and aldehyde), aromatic carbons, and methoxy carbons. |
| IR | Strong C=O stretching bands for the ester and aldehyde, C-O stretching bands, and aromatic C-H bending bands. |
| UV-Vis | Absorption maxima (λ_max) corresponding to electronic transitions within the conjugated system. |
Reaction Mechanism Studies of Key Transformations
Computational chemistry provides powerful tools to study the step-by-step mechanism of chemical reactions.
Esterification : The formation of this compound would likely occur via a Fischer esterification reaction between 3,4,5-trimethoxybenzoic acid and 2-hydroxybenzaldehyde (salicylaldehyde) under acidic conditions. nih.gov Computational modeling of this reaction would involve locating the transition states for each step: protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. nih.gov The calculated energy barriers for each step would elucidate the reaction kinetics. nih.govuni.lu
Formyl Group Reactions : The aldehyde group is a versatile functional handle. Theoretical studies could model reactions such as its oxidation to a carboxylic acid or its reduction to an alcohol. These studies would analyze the reaction pathways and predict the feasibility and selectivity of such transformations. For instance, the Dakin reaction involves the oxidation of a hydroxybenzaldehyde to a benzenediol. wikipedia.org
Intermolecular Interactions and Crystal Packing Predictions
In the solid state, molecules of this compound would arrange themselves into a crystal lattice. Crystal Structure Prediction (CSP) methods are used to find the most stable hypothetical crystal packing arrangements. nih.govnih.gov These methods generate a multitude of possible crystal structures and rank them based on their calculated lattice energies. nih.gov
The analysis of intermolecular interactions is key to understanding the predicted crystal packing. For this molecule, the primary interactions would likely be:
Hydrogen Bonds : Weak C-H···O hydrogen bonds involving the formyl proton or aromatic protons as donors and the oxygen atoms of the carbonyl or methoxy groups as acceptors.
π-π Stacking : Interactions between the aromatic rings of adjacent molecules.
Energy framework calculations could be used to visualize and quantify the strength of these interactions within the predicted crystal structures. bldpharm.com
Potential Applications in Organic Synthesis and Materials Science Non Biological Focus
Role as a Versatile Synthetic Intermediate
The intrinsic reactivity of the ortho-formylphenyl ester moiety positions 2-Formylphenyl 3,4,5-trimethoxybenzoate (B1228286) as a valuable building block in organic synthesis. The interplay between the aldehyde and the ester group can be exploited to construct a variety of carbocyclic and heterocyclic systems.
Precursor for Advanced Aromatic and Heterocyclic Systems
The salicylaldehyde (B1680747) substructure within 2-Formylphenyl 3,4,5-trimethoxybenzoate is a well-established precursor for a plethora of heterocyclic compounds. researchgate.net The presence of the 3,4,5-trimethoxybenzoate group can influence the electronic properties and solubility of intermediates and final products, potentially offering advantages in synthetic procedures.
One of the most prominent applications of salicylaldehyde derivatives is in the synthesis of chromene and its derivatives. beilstein-journals.org The reaction of this compound with activated methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of a base, could lead to the formation of 2-iminochromene derivatives through a Knoevenagel condensation followed by intramolecular cyclization. beilstein-journals.org Similarly, tandem reactions with α,β-unsaturated compounds could yield various substituted chromanes. beilstein-journals.org
Furthermore, this compound could serve as a key starting material for the synthesis of flavonoids and xanthones. The general synthesis of flavones often involves the reaction of a 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025) derivative to form a chalcone, which is then cyclized. nih.govajptonline.com Alternatively, a Baker-Venkataraman rearrangement of a 2-acyloxyphenone can provide the necessary diketone intermediate. By analogy, intramolecular cyclization of this compound under appropriate basic conditions could potentially lead to xanthone (B1684191) scaffolds, which are of interest for their chemical properties. nih.gov
Building Block in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. tcichemicals.com Salicylaldehydes are recognized as privileged synthons in MCRs due to their dual functionality. researchgate.net this compound, as a protected salicylaldehyde, could participate in pseudo-multicomponent reactions. For instance, in the presence of a Lewis acid or base, the ester could be cleaved in situ, revealing the phenolic hydroxyl group which can then participate in cascade sequences.
A hypothetical MCR could involve the reaction of this compound with an amine and a cyanide source in a Strecker-type reaction to form an α-aminonitrile, which could then undergo further transformations. nih.gov Alternatively, cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also a plausible application. unisa.it For example, an initial reaction at the aldehyde could set off a sequence of cyclization and rearrangement steps involving the ester group, leading to complex polycyclic structures in a single synthetic operation.
Utility in the Synthesis of Complex Natural Product Scaffolds (Chemically focused, not product's bioactivity)
The 3,4,5-trimethoxybenzoyl moiety is a common structural motif in a variety of natural products. bloomtechz.com Therefore, this compound could be a valuable intermediate for the synthesis of analogues of these natural products. For example, the synthesis of catechin (B1668976) derivatives has been reported where the 3,4,5-trimethoxybenzoyl group was introduced to enhance stability. nih.gov
The compound could be utilized in synthetic routes where the salicylaldehyde portion is transformed into a part of a larger scaffold, while the 3,4,5-trimethoxybenzoyl group remains as a key pharmacophore-like feature of the final molecule. The synthesis of certain alkaloids and other complex molecules often involves intermediates with multiple functional groups that can be selectively manipulated. nih.gov The distinct reactivity of the aldehyde and ester in this compound allows for such selective transformations.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Potential Reaction Type | Key Intermediates |
|---|---|---|
| Chromenes | Knoevenagel Condensation/Cyclization | α,β-unsaturated ester |
| Flavonoids | Baker-Venkataraman Rearrangement | 1,3-Diketone |
| Xanthones | Intramolecular Acylation | Benzophenone derivative |
| Dihydropyrimidinones | Biginelli-type Reaction | Urea/Thiourea adduct |
Potential in Catalysis
The structural features of this compound also suggest its potential utility in the field of catalysis, either as a ligand precursor or as a building block for immobilized catalytic systems.
Ligand Design for Metal-Mediated or Organocatalytic Transformations
Salicylaldehyde and its derivatives are extensively used in the synthesis of Schiff base ligands. tandfonline.comnih.gov These ligands are capable of coordinating with a wide range of transition metals to form stable complexes that can act as catalysts in various organic transformations. nih.govresearchgate.net By reacting this compound with primary amines, a variety of salicylaldimine (salen-type) ligands can be prepared. The 3,4,5-trimethoxybenzoate group could modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
These tailored ligands could find applications in reactions such as asymmetric synthesis, oxidation, and cross-coupling reactions. tandfonline.comscilit.com Furthermore, the aldehyde group itself can participate in organocatalytic transformations, for instance, by forming enamines or other reactive intermediates.
Precursor for Immobilized Catalysts
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their recyclability and applicability in industrial processes. icm.edu.pl Phenolic compounds can be grafted onto various supports, such as silica (B1680970) or polymers, and then further functionalized. nih.govnih.gov this compound, with its phenolic ester structure, could be a precursor for such immobilized catalysts.
One potential approach involves the hydrolysis of the ester to reveal the phenolic hydroxyl group, which can then be attached to a functionalized support. The aldehyde group would then be available for conversion into a catalytic moiety, for example, by forming a Schiff base with an amino-functionalized metal complex. This would result in a heterogenized catalyst with potential applications in continuous flow reactors and other green chemical processes. nih.gov
Table 2: Potential Catalytic Applications
| Application Area | Role of this compound | Potential Catalytic Species |
|---|---|---|
| Homogeneous Catalysis | Ligand Precursor | Schiff Base-Metal Complexes |
| Heterogeneous Catalysis | Precursor for Immobilized Ligands | Supported Schiff Base-Metal Complexes |
| Organocatalysis | Organocatalyst Precursor | Enamine or Imine Intermediates |
Advanced Materials Science Applications (Hypothetical, based on structural motifs)
The unique combination of a reactive aldehyde and a substituted aromatic system in this compound opens up hypothetical avenues for its use in the development of advanced materials. These potential applications are predicated on the distinct functionalities within its molecular architecture.
Integration into Polymer Architectures
The presence of a formyl (aldehyde) group on the phenyl ring is a significant feature for polymer chemistry. Aldehydes are versatile functional groups that can participate in a variety of polymerization and modification reactions.
One potential application is the use of this compound as a monomer or a modifying agent in polymer synthesis. The aldehyde group can undergo condensation reactions with various nucleophiles. For instance, it could react with amines to form Schiff bases, which can be a basis for the formation of polyimines or for cross-linking existing polymer chains containing amino groups.
Furthermore, the aldehyde functionality allows for this molecule to be grafted onto polymer backbones that have been functionalized with appropriate reactive sites. This could be a method to impart the properties of the trimethoxybenzoyl group, such as hydrophobicity or altered electronic characteristics, to the surface of a polymer. The reaction of the aldehyde with primary amines on a polymer surface would create a covalent linkage, anchoring the molecule to the material.
Applications in Liquid Crystals or Optoelectronic Materials
The structural characteristics of this compound suggest a potential, though speculative, role in the field of liquid crystals and optoelectronic materials. The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. tcichemicals.com
Molecules that exhibit liquid crystalline behavior, known as mesogens, often have a rigid, elongated (calamitic) or disc-like (discotic) shape. tcichemicals.com While this compound is not a classic rod-like molecule, its "bent-core" or "hockey stick" shape, arising from the ortho-substitution of the formyl group, is a feature found in a class of materials known as banana-shaped liquid crystals. psu.edu These materials are of interest due to their potential to form chiral smectic phases from achiral molecules, leading to properties like ferroelectricity. psu.edu
The molecule possesses several features that are common in liquid crystals:
Aromatic Cores: The two phenyl rings provide rigidity and potential for pi-pi stacking interactions.
Polar Groups: The ester linkage and the formyl group introduce dipoles, which can influence molecular ordering in an electric field.
Anisotropic Shape: The non-linear geometry could lead to complex packing arrangements and the formation of novel mesophases.
The electron-rich 3,4,5-trimethoxybenzoyl moiety could also contribute to the molecule's electronic properties, making it a candidate for investigation in optoelectronic applications where charge transport or light-emitting capabilities are desired. The extensive pi-conjugated system across the benzoyl and phenyl rings could be tuned through chemical modification to alter its electronic behavior.
Compound Data
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₆O₆ |
| Molecular Weight | 316.31 g/mol |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=O |
| InChI Key | Based on isomers: GYFRVOXKAMQGEA-UHFFFAOYSA-N (para), QBVCMAGHVHRSSS-UHFFFAOYSA-N (meta) vulcanchem.comuni.lu |
| Physical Description | Expected to be a solid at room temperature. |
Conclusion and Future Perspectives on 2 Formylphenyl 3,4,5 Trimethoxybenzoate Research
Summary of Synthetic Achievements and Characterization Insights
The synthesis of 2-Formylphenyl 3,4,5-trimethoxybenzoate (B1228286) is primarily achieved through the esterification of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 3,4,5-trimethoxybenzoic acid. This reaction can be facilitated using various established methods for ester synthesis. A common approach involves the activation of the carboxylic acid group of 3,4,5-trimethoxybenzoic acid to enhance its reactivity towards the phenolic hydroxyl group of salicylaldehyde.
One plausible synthetic route involves the conversion of 3,4,5-trimethoxybenzoic acid into its more reactive acid chloride. This is typically accomplished by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with salicylaldehyde in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
An alternative method is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the direct esterification of the carboxylic acid and the phenol (B47542) under milder conditions, avoiding the need for the harsh reagents used in acid chloride formation.
The characterization of the resulting ester, 2-Formylphenyl 3,4,5-trimethoxybenzoate, would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the structure by identifying the characteristic signals for the aromatic protons, the aldehyde proton, the methoxy (B1213986) groups, and the ester linkage. Infrared (IR) spectroscopy would show distinctive absorption bands for the ester carbonyl (C=O) and the aldehyde carbonyl groups. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound.
Challenges and Opportunities in the Synthesis and Reactivity of Related Esters
The synthesis of this compound and related esters presents both challenges and opportunities centered around chemoselectivity and functional group tolerance.
A primary challenge lies in the potential for side reactions involving the aldehyde group during the esterification process. The aldehyde functionality can be sensitive to both acidic and basic conditions that might be employed during the synthesis. For instance, strong basic conditions could promote self-condensation reactions of the salicylaldehyde starting material. Therefore, the choice of reaction conditions and reagents is crucial to selectively target the phenolic hydroxyl group for esterification while preserving the aldehyde moiety.
The presence of two distinct reactive sites in the final molecule—the aldehyde and the ester—opens up a plethora of opportunities for further chemical transformations. The aldehyde group can undergo a wide range of reactions, including:
Condensation reactions: Formation of Schiff bases (imines) through reaction with primary amines.
Oxidation: Conversion to a carboxylic acid group.
Reduction: Transformation into a primary alcohol.
Wittig and related olefination reactions: To form carbon-carbon double bonds.
The ester group, on the other hand, can be hydrolyzed back to the parent phenol and carboxylic acid under acidic or basic conditions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, making it a versatile building block in multi-step syntheses. The challenge here is to achieve selective reaction at one site without affecting the other. For example, the reduction of the aldehyde group would require a mild reducing agent that does not cleave the ester bond.
Directions for Future Research in Chemical Transformations and Non-Biological Applications
The unique structural features of this compound pave the way for exciting future research in chemical transformations and the development of novel non-biological applications.
Future research could focus on exploring the rich chemistry of the aldehyde group. The synthesis of a library of Schiff base derivatives by reacting the aldehyde with various amines could lead to new ligands for catalysis or novel chromophores for materials science. chemicalbook.com The resulting imine-ester compounds could also serve as precursors for the synthesis of complex heterocyclic systems.
The trimethoxybenzoyl moiety is a key structural feature in many biologically active molecules. Exploring the non-biological applications of this structural motif within this compound is a promising research direction. For instance, derivatives of trimethoxybenzoic acid have been investigated for their potential as efflux pump inhibitors. nih.gov This suggests that the title compound could serve as a scaffold for the design of new functional molecules.
In the realm of materials science, the planar aromatic structures and the presence of polar functional groups suggest that derivatives of this compound could exhibit interesting liquid crystalline or self-assembly properties. The aldehyde functionality provides a convenient handle for grafting the molecule onto polymer backbones or surfaces to create functional materials with tailored properties. Salicylaldehyde-based structures have been used in the passivation of nanoparticles, indicating a potential application in nanotechnology. nih.gov
Broader Implications for Fine Chemical Synthesis and Materials Innovation
The study of this compound and its derivatives has broader implications for the fields of fine chemical synthesis and materials innovation. As a bifunctional building block, it offers a platform for the efficient construction of complex molecular architectures.
In fine chemical synthesis, this compound can be seen as a versatile intermediate. The ability to selectively manipulate either the aldehyde or the ester group allows for a modular approach to the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and fragrances. The principles of chemoselectivity and orthogonal protection, which are central to the chemistry of this molecule, are fundamental concepts in modern organic synthesis.
For materials innovation, the combination of the salicylaldehyde and trimethoxybenzoate moieties in a single molecule is particularly intriguing. Salicylaldehyde and its derivatives are known to form stable complexes with metal ions, and these complexes often exhibit interesting photophysical and catalytic properties. chemicalbook.com The trimethoxy substitution pattern can influence the electronic properties and solubility of the molecule. Therefore, derivatives of this compound could find applications in the development of:
Sensors: For the detection of metal ions or other analytes.
Catalysts: For various organic transformations.
Functional polymers and coatings: By incorporating the molecule into larger macromolecular structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
